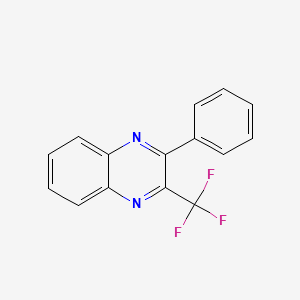

2-phenyl-3-(trifluoromethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2/c16-15(17,18)14-13(10-6-2-1-3-7-10)19-11-8-4-5-9-12(11)20-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUYGLUNANSKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 3 Trifluoromethyl Quinoxaline and Its Analogs

Classical and Conventional Synthesis Routes

Traditional methods for synthesizing the quinoxaline (B1680401) core have been well-established for decades and remain widely used due to their reliability and straightforward nature.

The most fundamental and widely utilized method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (also known as 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.govsapub.org This approach is highly versatile, allowing for a diverse range of substituents on the final quinoxaline ring by varying the precursors.

To synthesize 2-phenyl-3-(trifluoromethyl)quinoxaline specifically, the reaction would involve the condensation of ortho-phenylenediamine with 1-phenyl-3,3,3-trifluoropropane-1,2-dione. The reaction mechanism proceeds via initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

Various catalysts and reaction conditions have been developed to improve the efficiency of this condensation. While early methods often required high temperatures and strong acid catalysts, newer protocols employ milder conditions. nih.gov Catalysts such as molecular iodine, gallium(III) triflate, and cerium(IV) ammonium (B1175870) nitrate (B79036) have been shown to effectively promote the reaction, often at room temperature and in greener solvents like ethanol (B145695) or water. researchgate.netnih.gov

A related strategy is the Beirut reaction, which involves the condensation of benzofuroxans (1,2,1-benzoxadiazole 1-oxides) with trifluoromethyl-substituted 1,3-dicarbonyl compounds. This reaction, typically conducted in the presence of a base like triethylamine, yields 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, which are precursors that can be subsequently modified. nih.gov

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Gallium(III) triflate [Ga(OTf)₃] | o-phenylenediamines and 1,2-diketones | Ethanol | Excellent yields with low catalyst loading (1 mol%), recyclable catalyst. | researchgate.net |

| Ammonium bifluoride (NH₄HF₂) | o-phenylenediamines and 1,2-dicarbonyls | Aqueous Ethanol | Mild conditions, excellent yields (90-98%), regioselective. | nih.gov |

| Molecular Iodine (I₂) | o-phenylenediamines and 1,2-dicarbonyls | DMSO | Metal-free, mild reaction conditions. | nih.gov |

| Cellulose-supported Ionic Liquid | o-phenylenediamines and 1,2-dicarbonyls | Water | Heterogeneous, recyclable catalyst, green solvent, high yields (78-99%). | nih.gov |

Reaction of 2-chloro-3-(trifluoromethyl)quinoxaline (B1299053) with a phenylating agent: In this approach, a chlorine atom at the C2 position acts as a leaving group, which is displaced by a phenyl nucleophile. The electron-withdrawing nature of the quinoxaline ring system and the adjacent trifluoromethyl group activates the C2 position for nucleophilic attack. nih.gov

Reaction of 2-phenyl-3-haloquinoxaline with a trifluoromethylating agent: This route involves the introduction of the CF3 group onto a 2-phenylquinoxaline (B188063) scaffold.

Studies have shown that nucleophilic substitution on 2-monosubstituted quinoxalines can proceed smoothly to yield 2,3-disubstituted products. nih.gov For instance, 2-phenylquinoxaline has been successfully reacted with various alkyl and aryl nucleophiles. nih.govresearchgate.net However, the choice of nucleophile is critical, as some reactions are only successful with highly reactive nucleophiles like organolithium reagents. nih.gov The vicarious nucleophilic substitution (VNS) of hydrogen is another method, though it has shown limited success on the basic quinoxaline ring, working more effectively on quinoxaline N-oxides. rsc.org

Multi-component reactions (MCRs), where three or more reactants are combined in a single operation to form a product that contains portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. bohrium.com Several MCRs have been designed for the synthesis of complex quinoxaline derivatives.

One notable example is a three-component reaction involving an indole, a quinoxalin-2(1H)-one, and a trifluoromethylating agent (CF3SO2Na), using a copper catalyst to produce 3-[2-(trifluoromethyl)-1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov While this does not yield the target molecule directly, it demonstrates the feasibility of incorporating a trifluoromethyl group into a quinoxaline-related structure via an MCR. Other MCRs often utilize o-phenylenediamine (B120857), an aldehyde, and an isocyanide (Ugi-type reaction) or other components to rapidly build molecular complexity around the quinoxaline core. bohrium.com These one-pot procedures are highly valued for their ability to streamline synthesis and generate diverse molecular libraries efficiently. beilstein-journals.org

Advanced and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and more efficient processes. These advanced techniques often lead to higher yields, shorter reaction times, and reduced waste.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly and uniformly heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to minutes. researchgate.netorientjchem.org

This technique has been successfully applied to the synthesis of quinoxalines through various routes:

Condensation Reactions: The condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be performed under solvent-free conditions using microwave irradiation, often with a solid support like acidic alumina, to yield quinoxalines rapidly and in high yields. researchgate.net

Nucleophilic Substitution: Microwave heating has proven effective for SNA_r reactions on halo-quinoxalines. For example, the reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles can be completed in as little as five minutes at 160°C, a significant improvement over traditional reflux methods that can take hours. udayton.eduudayton.edu

The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions. udayton.edu

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Hydrolysis for precursor synthesis | ~1 hour | 5 minutes | Drastic reduction in reaction time. | orientjchem.org |

| Cyclization with benzil (B1666583) | ~14 hours | 90 seconds | Extremely rapid, solvent-free conditions. | orientjchem.org |

| Nucleophilic substitution | ~6 hours (reflux) | 5 minutes | Massive time savings, improved efficiency. | udayton.eduudayton.edu |

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity and efficiency.

Metal-Catalyzed Methodologies: A wide array of transition metals have been employed to catalyze the synthesis of quinoxalines. Palladium and copper catalysts are commonly used in cross-coupling reactions to form C-C bonds, which is relevant for the nucleophilic substitution route to this compound. nih.gov Gold catalysts have been developed for intramolecular hydroamination reactions to construct fused polycyclic quinoxaline systems. nih.gov For the classical condensation reaction, Lewis acidic metal salts such as gallium(III) triflate [Ga(OTf)3], bismuth(III) triflate, and zirconium tetrachloride have proven to be highly effective, often in very low concentrations. researchgate.net These catalysts activate the carbonyl groups, facilitating the initial nucleophilic attack by the diamine.

Organocatalytic Methodologies: In a move towards more sustainable and cost-effective chemistry, there has been a significant shift towards developing transition-metal-free catalytic systems. rsc.org Organocatalysis utilizes small organic molecules to promote chemical reactions. For quinoxaline synthesis, a variety of metal-free approaches have been reported. nih.gov These include the use of:

Brønsted acids: Catalysts like p-toluenesulfonic acid (PTSA) are effective for the condensation reaction. researchgate.net

Iodine: Molecular iodine has been shown to be an inexpensive and efficient catalyst for the synthesis of quinoxalines from both dicarbonyls and other precursors like alkenes. nih.gov

Ionic Liquids: These compounds can act as both the solvent and the catalyst, providing a green and recyclable medium for the condensation reaction. nih.gov

Bio-based catalysts: Researchers have explored the use of catalysts derived from natural sources, such as cellulose (B213188) functionalized with acidic groups, to promote quinoxaline synthesis in aqueous media. nih.gov

These metal-free methods are advantageous as they avoid the costs and potential toxicity associated with transition metals, simplifying product purification and reducing environmental impact. rsc.org

Solvent-Free and Aqueous Medium Syntheses

In recent years, the principles of green chemistry have guided the development of new synthetic routes for quinoxaline derivatives, emphasizing the reduction of hazardous waste and the use of environmentally benign solvents. Two prominent approaches for the synthesis of the quinoxaline scaffold, applicable to this compound and its analogs, are solvent-free catalysis and ultrasound-assisted reactions.

Solvent-Free Synthesis Using Sulfated Polyborate:

A highly efficient, eco-friendly method for synthesizing quinoxalines involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under solvent-free conditions. nih.govbeilstein-journals.org This reaction is effectively catalyzed by sulfated polyborate, a mild, inexpensive, and recyclable solid acid catalyst. nih.govnih.gov The catalyst is prepared from boric acid and possesses both Lewis and Brønsted acidic characteristics. nih.govbeilstein-journals.org The reaction typically involves heating the mixture of the diamine, the dicarbonyl compound (such as benzil for the synthesis of 2,3-diphenylquinoxaline), and the catalyst (around 10 wt%) at approximately 100°C. nih.gov This method offers several advantages, including high product yields, significantly shorter reaction times compared to traditional methods, operational simplicity, and the elimination of volatile organic solvents. nih.govbeilstein-journals.orgsapub.org The catalyst's ability to be recovered and reused for multiple cycles without a significant loss of activity further enhances its economic and ecological benefits. nih.govsapub.org

Ultrasound-Assisted Synthesis:

Ultrasound irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times under milder conditions. researchgate.netnih.gov The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds can be efficiently conducted under ultrasound irradiation, sometimes even without a catalyst. nih.gov This technique can be performed in environmentally friendly solvents like ethanol or even under solvent-free conditions. researchgate.netnih.gov The mechanical effects of acoustic cavitation generated by ultrasound enhance mass transfer and increase the reaction rate. researchgate.net For instance, the synthesis of 2,3-diphenylquinoxaline (B159395) has been achieved in high yields (97%) in just eight minutes using this method. researchgate.net This approach is noted for its clean reaction profiles, easy work-up, and minimization of waste, making it a superior alternative to conventional heating methods. researchgate.netnih.gov

| Method | Catalyst/Conditions | Key Advantages | Typical Reactants |

| Solvent-Free | Sulfated Polyborate, ~100°C | High yields, short reaction times, recyclable catalyst, no organic solvents. nih.govbeilstein-journals.org | o-phenylenediamines, 1,2-diketones. nih.gov |

| Ultrasound | Ultrasound irradiation, catalyst-free or with catalyst | Rapid reactions, high yields, mild conditions, can be solvent-free. researchgate.netnih.gov | o-phenylenediamines, 1,2-diketones. nih.gov |

Derivatization Strategies for this compound

The functionalization of the this compound scaffold is critical for modulating its chemical and physical properties. Strategies for derivatization can be broadly categorized into three areas: modifications on the quinoxaline core itself, alterations to the phenyl substituent at the 2-position, and the introduction of further electron-withdrawing groups like halogens or additional trifluoromethyl moieties.

Functionalization of the Quinoxaline Core

The quinoxaline ring system offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents to tune the molecule's characteristics.

Direct C-H Functionalization: A powerful and atom-economical strategy for modifying the quinoxaline core is the direct functionalization of C-H bonds, particularly at the C3 position of related quinoxalin-2(1H)-one structures. sapub.orgnih.gov This approach avoids the need for pre-functionalized substrates and allows for the introduction of various groups, including aryl, alkyl, vinyl, and acyl moieties, through radical addition or multi-component reactions. nih.govrasayanjournal.co.innih.gov

Nucleophilic Substitution: The electrophilic nature of the quinoxaline ring makes it susceptible to nucleophilic attack. nih.gov Halogen atoms on the quinoxaline core, especially at positions 6 and 7, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For example, 6-fluoro or 6-chloroquinoxalines can be reacted with a variety of primary and secondary amines to yield 6-aminoquinoxaline (B194958) derivatives. researchgate.net These reactions are often significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes and improving yields. researchgate.net

Furthermore, the pyrazine (B50134) portion of the ring can be functionalized. Starting with a monosubstituted quinoxaline, such as 2-phenylquinoxaline, it is possible to introduce a second substituent at the 3-position via nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) followed by oxidative rearomatization. researchgate.net

Synthesis of Bifunctionalized Quinoxalines: The direct synthesis of 2,3-bifunctionalized quinoxalines can be achieved through the condensation of various 1,2-diamino compounds with specifically designed diketones, such as 1,6-disubstituted-hexan-1,3,4,6-tetraones. mdpi.com Another common route involves starting with 2,3-dichloroquinoxaline, which serves as a versatile electrophile for sequential or simultaneous substitution with nucleophiles. researchgate.net For instance, reacting 2-chloro-3-methylquinoxaline (B189447) with 4-hydroxybenzaldehyde (B117250) replaces the chlorine with a phenoxy ether linkage, which can be further modified. researchgate.net

| Functionalization Strategy | Position(s) | Reagents/Methods | Resulting Structure |

| Direct C-H Functionalization | C3 (on quinoxalin-2-ones) | Radical addition, Multi-component reactions. nih.govrasayanjournal.co.in | C3-Aryl, -Alkyl, -Vinyl, etc. |

| Nucleophilic Substitution | C6, C7 | Amines, Microwave irradiation. researchgate.net | 6/7-Aminoquinoxalines. |

| Nucleophilic Addition | C3 | Organometallic reagents (e.g., R-MgBr). researchgate.net | 2,3-Disubstituted quinoxalines. |

| Condensation | C2, C3 | Substituted diketones, o-phenylenediamines. mdpi.com | 2,3-Bifunctionalized quinoxalines. |

| Substitution of Halogen | C2, C3 | Nucleophiles (e.g., phenols, amines) on 2,3-dichloroquinoxaline. researchgate.net | 2,3-Disubstituted quinoxalines. |

Modifications of the Phenyl Substituent

Altering the electronic and steric properties of the phenyl ring at the 2-position is a key strategy for fine-tuning the molecule. This can be achieved either by starting with a pre-functionalized phenyl group during the initial synthesis or by performing reactions on the intact this compound molecule.

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. researchgate.netresearchgate.net This reaction can be employed to construct the 2-phenylquinoxaline scaffold itself, for instance, by coupling a 2-haloquinoxaline with a substituted phenylboronic acid. This allows for the introduction of a wide variety of substituents onto the phenyl ring from the outset. For example, 2-phenylquinoxaline ligands bearing CF₃ or OCF₃ groups at various positions on the phenyl ring have been synthesized using this approach. researchgate.net

Nitration and Reduction: A common strategy for introducing functionality onto an aromatic ring is through electrophilic nitration followed by reduction of the nitro group. For quinoxaline derivatives, nitration can be achieved using standard conditions (e.g., mixed acid), and the resulting nitro-phenyl-quinoxaline can then be reduced to the corresponding amino-phenyl-quinoxaline. beilstein-journals.org The reduction of the nitro group is typically performed via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as iron in acidic media or tin(II) chloride. sapub.orgresearchgate.net The resulting amino group serves as a versatile handle for further derivatization, such as acylation or diazotization reactions.

| Modification Strategy | Reaction Type | Key Reagents | Functional Group Introduced |

| Suzuki Coupling | C-C Bond Formation | Substituted phenylboronic acid, Pd catalyst. researchgate.netnih.gov | Substituted Phenyl |

| Nitration | Electrophilic Aromatic Substitution | Mixed acid (HNO₃/H₂SO₄). beilstein-journals.org | Nitro (-NO₂) |

| Reduction | Nitro Group Reduction | Catalytic hydrogenation (H₂/Pd/C), Fe/HCl. sapub.orgresearchgate.net | Amino (-NH₂) |

Introduction of Additional Trifluoromethyl Groups or Halogens

The introduction of multiple trifluoromethyl groups or halogens onto the quinoxaline scaffold significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com These modifications can be incorporated either during the initial ring synthesis or through subsequent functionalization steps.

From Halogenated Precursors: A straightforward method to introduce halogens onto the benzene (B151609) portion of the quinoxaline core is to begin the synthesis with a halogenated o-phenylenediamine or, in the case of N-oxides, a halogenated benzofuroxan (B160326). nih.gov For example, the Beirut reaction between a halogenated benzofuroxan and a trifluoromethyl-substituted 1,3-dicarbonyl compound directly yields a halogenated 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide. nih.gov The presence of these halogens, such as chlorine or fluorine at the C6 and/or C7 positions, provides handles for further nucleophilic substitution reactions. nih.govnih.gov It has been noted that in 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides, nucleophilic attack often occurs preferentially at the C7 position. nih.gov

Direct Trifluoromethylation: Additional trifluoromethyl groups can be introduced directly onto the quinoxaline ring system. Radical trifluoromethylation methods allow for the direct C-H functionalization of heterocycles. researchgate.net For instance, quinoxalin-2(1H)-ones can be trifluoromethylated at the C3 position using reagents such as CF₃SO₂Na or (trimethylsilyl)trifluoromethyl (TMSCF₃) under radical-initiating conditions. researchgate.net

Synthesis of Poly-substituted Analogs: The synthesis of quinoxaline derivatives bearing multiple halogen and/or trifluoromethyl groups is well-documented. For instance, compounds like 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline (B1592389) have been prepared, demonstrating the feasibility of extensive halogenation. Furthermore, research into quinoxaline-2-carboxylic acid derivatives has produced analogs with a trifluoromethyl group at C3 and an additional halogen or trifluoromethyl group at the C6 or C7 position. mdpi.com

| Modification Strategy | Position(s) | Reagents/Methods | Functional Group(s) Introduced |

| From Precursors | C6, C7 | Halogenated benzofuroxans in Beirut reaction. nih.gov | Halogens (F, Cl, Br) |

| Direct Trifluoromethylation | C3 (on quinoxalin-2-ones) | CF₃SO₂Na, TMSCF₃, radical initiators. researchgate.net | Trifluoromethyl (-CF₃) |

| Nucleophilic Substitution | C6, C7 | Nucleophiles on di-halo-quinoxaline precursors. nih.govnih.gov | Various, by replacing halogens |

| Multi-step Synthesis | C3, C6, C7 | Combination of methods. mdpi.com | Halogens and/or CF₃ groups |

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 3 Trifluoromethyl Quinoxaline

Reaction Pathways and Transformation Studies

The quinoxaline (B1680401) ring system is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This effect, combined with the powerful electron-withdrawing nature of the trifluoromethyl group at the C-3 position, renders the heterocyclic core highly deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration or halogenation, which typically proceed on benzene (B151609) and other electron-rich aromatic systems, are not favored on the quinoxaline portion of this molecule.

The electron-deficient character of the 2-phenyl-3-(trifluoromethyl)quinoxaline system makes it an excellent substrate for nucleophilic aromatic substitution (SNAAr) reactions. The trifluoromethyl group at C-3 strongly enhances the electrophilicity of the quinoxaline ring, making it susceptible to attack by various nucleophiles. While the C-2 and C-3 positions are already substituted, nucleophilic attack can occur at the benzo portion of the quinoxaline ring or by displacement of a suitable leaving group if present.

Studies on related quinoxaline structures demonstrate this reactivity. For instance, 2-monosubstituted quinoxalines readily undergo nucleophilic substitution with a range of alkyl, aryl, and heteroaryl nucleophiles to yield 2,3-disubstituted products. nih.gov In these reactions, an oxidizing agent is often required to reform the aromatic ring after the initial nucleophilic addition. nih.gov

In systems containing a trifluoromethyl group, such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, the quinoxaline core is highly activated for nucleophilic substitution. mdpi.com Halogen atoms on the quinoxaline ring of these analogs are readily displaced by nucleophiles like piperazine. mdpi.comnih.gov This reactivity is attributed to the potent electron-withdrawing effects of both the heterocyclic moiety and its substituents. nih.gov Similarly, reactions of various aromatic compounds bearing a trifluoromethyl group with nucleophilic reagents are well-documented, underscoring the activating role of the -CF3 group. acs.org For this compound, nucleophilic attack would be predicted to occur preferentially at the C-5 and C-8 positions of the quinoxaline ring, which are activated by the pyrazine (B50134) nitrogens and the C-3 trifluoromethyl group.

| Quinoxaline Substrate | Nucleophile | Product | Observations | Reference |

|---|---|---|---|---|

| 2-Phenylquinoxaline (B188063) | Thiophene / n-BuLi | 2-Phenyl-3-(thiophen-2-yl)quinoxaline | Demonstrates nucleophilic substitution of hydrogen at C-3 on a related scaffold. | nih.gov |

| 2-Phenylquinoxaline | Phenylacetylene / n-BuLi | 2-Phenyl-3-(2-phenylethynyl)quinoxaline | Shows C-H functionalization via a strong carbon nucleophile. | nih.gov |

| Halogen-substituted 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Piperazine | Piperazine-substituted 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Illustrates facile displacement of a halogen on a trifluoromethyl-quinoxaline system. | mdpi.comnih.gov |

| 2,3-Diphenyl-6-nitroquinoxaline | KCN in Methanol | 6-Methoxy-2,3-diphenyl-quinoxaline-5-carbonitrile | An example of nucleophilic attack (CN-) followed by substitution (MeO-) on a nitro-activated quinoxaline ring. | sapub.org |

The nitrogen atoms of the pyrazine ring in this compound are susceptible to oxidation. Treatment with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), is a general method for the oxidation of quinoxalines to their corresponding N-oxides. researchgate.net Depending on the reaction conditions, this can yield the 1-oxide or the 1,4-dioxide. The presence of the electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of N-oxidation.

Reduction of the quinoxaline ring system can also be achieved. While specific examples for this compound are not detailed in the provided literature, general methods include catalytic hydrogenation or the use of reducing agents like sodium borohydride, which typically reduce the pyrazine ring. For instance, reactions of quinoxalines with Grignard reagents can lead to the formation of 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives, indicating a reduction of the heterocyclic ring via nucleophilic addition. sapub.org

Quinoxaline derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component, although the aromatic nature of the ring system can make these reactions challenging. The electron-deficient pyrazine ring can potentially react with electron-rich dienophiles in Diels-Alder reactions. More commonly, substituted quinoxalines are used as dipolarophiles in [3+2] cycloaddition reactions.

For example, 1,3-dipolar cycloadditions have been successfully performed on quinoxaline-2-thione derivatives. nih.gov In another instance, pyrrolo[1,2-a]quinoxalines, which contain a fused quinoxaline system, have been shown to undergo KI/TBHP-promoted [3+2] cycloaddition with N-arylsulfonylhydrazones. researchgate.net While these examples involve modified quinoxaline cores, they suggest that the fundamental heterocyclic structure possesses the capability to engage in such transformations. The specific participation of the fully aromatic this compound in cycloaddition reactions would depend heavily on the reaction partner and conditions, with its electron-deficient nature being a key factor.

Role of the Trifluoromethyl Group in Modulating Reactivity

The trifluoromethyl (-CF3) group at the C-3 position is the single most important modulator of reactivity in this compound. Its influence stems primarily from its powerful and stable electron-withdrawing nature.

Activation towards Nucleophilic Attack: The -CF3 group significantly lowers the electron density of the entire quinoxaline ring system. This reduction in electron density, or increase in electrophilicity, makes the ring much more susceptible to attack by nucleophiles. This effect is particularly pronounced for nucleophilic aromatic substitution (SNAAr) reactions on the benzo-fused portion of the ring. nih.govacs.org

Deactivation towards Electrophilic Attack: Conversely, the strong inductive electron withdrawal by the -CF3 group severely deactivates the quinoxaline ring towards electrophilic aromatic substitution. Electrophiles, which seek electron-rich centers, are repelled by the electron-poor environment of the heterocyclic system.

Increased Stability: The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to the trifluoromethyl group itself. nih.gov This makes it a robust functional group that can be carried through multi-step syntheses without degradation.

Influence on Physicochemical Properties: Beyond electronic effects, the trifluoromethyl group is known to increase the lipophilicity of molecules, which can be a critical factor in applications such as medicinal chemistry. nih.gov

In essence, the trifluoromethyl group electronically polarizes the quinoxaline ring, creating a highly electron-deficient center that invites nucleophiles while repelling electrophiles.

Mechanistic Studies and Reaction Kinetics

Detailed mechanistic and kinetic studies specifically for reactions of this compound are not extensively reported in the surveyed literature. However, the mechanisms of reactions involving related trifluoromethylated heterocycles and quinoxalines provide significant insight into the likely pathways.

Reactions involving the introduction of a trifluoromethyl group onto a quinoxaline ring often proceed via radical mechanisms. For example, the trifluoromethylation of quinoxalin-2-ones using reagents like CF3SO2Na can be initiated by an oxidant to generate a trifluoromethyl radical (•CF3), which then adds to the heterocyclic ring. researchgate.net

For nucleophilic substitution reactions, the mechanism is expected to follow the classical SNAAr pathway. This involves a two-step process:

Addition Step: The nucleophile attacks an electron-deficient carbon atom of the quinoxaline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination Step: A leaving group (such as a halide or, in C-H functionalization, a hydride) is expelled, restoring the aromaticity of the ring.

The presence of the N-oxide functionality in related quinoxaline 1,4-dioxides has been shown to enable DNA-damaging activity, which is believed to occur through bioreduction and the subsequent generation of free radicals. nih.gov While no specific kinetic data for this compound is available, studies on other aromatic systems provide a framework for what to expect. For example, kinetic investigations of the nitrosation of substituted phenylureas have elucidated multi-step mechanisms involving pre-equilibria and rate-determining proton loss, highlighting the complexity of reactions even in simpler aromatic systems.

Spectroscopic and Structural Characterization Techniques for 2 Phenyl 3 Trifluoromethyl Quinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-phenyl-3-(trifluoromethyl)quinoxaline derivatives in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the chemical environment of each atom can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the aromatic protons of the quinoxaline (B1680401) and phenyl rings typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The protons on the quinoxaline ring often present as a complex multiplet system due to spin-spin coupling. For instance, in related 2-phenylquinoxaline (B188063) derivatives, the quinoxaline protons are observed as multiplets in the range of δ 7.7-8.2 ppm. niscpr.res.inresearchgate.net The protons of the phenyl group at the 2-position also give rise to signals in this aromatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the quinoxaline and phenyl rings typically resonate in the range of δ 120-160 ppm. The quaternary carbons, such as C2 and C3 of the quinoxaline ring, and the carbon attached to the trifluoromethyl group, will have distinct chemical shifts. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the chemical shift of the C3 carbon, shifting it downfield. In studies of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, the carbon atoms of the pyrazine (B50134) core show significant changes in their chemical shifts depending on the substituents. nih.gov For example, the C3 carbon directly attached to the CF₃ group is expected to have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for compounds containing fluorine, such as the trifluoromethyl group in this compound. The ¹⁹F NMR spectrum provides information on the electronic environment of the fluorine atoms. The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic nature of the quinoxaline ring. For trifluoromethyl-containing aromatic compounds, the chemical shift of the CF₃ group can vary, but it provides a clear and sensitive probe for structural and electronic changes.

Interactive Data Table: Representative NMR Data for Quinoxaline Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-Phenylquinoxaline niscpr.res.in | 9.33 (s, 1H), 8.26-8.04 (m, 4H), 7.77 (m, 2H), 7.63-7.45 (m, 3H) | 151.86, 143.38, 142.32, 141.61, 136.80, 130.28, 130.19, 129.64, 129.54, 129.16, 127.56 | N/A |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide (general) nih.gov | - | Significant shifts at C3 and C10 due to CF₃ and other substituents | - |

| 2-(Trifluoromethyl)quinoxaline vixra.org | - | - | -65.7 (typical for CF₃ on pyrazine ring) |

Note: The table provides representative data from related compounds to infer the expected spectral features of this compound. Specific values for the target compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound derivatives, characteristic absorption bands can be observed for the various structural components.

The IR spectrum will be dominated by several key vibrations:

C-F Stretching: The strong electron-withdrawing nature of the fluorine atoms in the trifluoromethyl group gives rise to intense absorption bands typically in the region of 1100-1350 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bonds within the quinoxaline ring will exhibit characteristic stretching vibrations, usually in the 1500-1650 cm⁻¹ region. For 2,3-diphenylquinoxaline (B159395), a C=N stretch is observed around 1566 cm⁻¹. nih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and quinoxaline rings typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to several bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are observed in the 690-900 cm⁻¹ range and can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands for Quinoxaline Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) |

| C-F (Trifluoromethyl) | 1100 - 1350 (strong) |

| C=N (Quinoxaline ring) | 1500 - 1650 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aromatic C-H Bend | 690 - 900 |

Mass Spectrometry (MS) Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for quinoxaline derivatives, which typically results in the observation of the protonated molecule [M+H]⁺.

For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to its molecular weight plus a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. Common fragmentation pathways for quinoxaline derivatives involve the cleavage of substituent groups and the fragmentation of the quinoxaline ring system. The trifluoromethyl group is relatively stable, but fragmentation may involve the loss of a fluorine atom or the entire CF₃ group.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Based on these related structures, it is anticipated that in the solid state, this compound would exhibit a similar non-planar conformation, with the phenyl and trifluoromethyl groups adopting specific orientations to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potential weak C-H···F or C-H···N hydrogen bonds. uomphysics.netsymbiosisonlinepublishing.com

Interactive Data Table: Expected Structural Parameters for this compound based on Analogs

| Structural Parameter | Expected Value/Observation | Reference Analog |

| Quinoxaline Ring | Nearly planar | 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline uomphysics.net |

| Phenyl Ring Orientation | Twisted relative to the quinoxaline ring | 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline uomphysics.net |

| Intermolecular Interactions | π-π stacking, C-H···N/F hydrogen bonds | General for quinoxaline derivatives uomphysics.netsymbiosisonlinepublishing.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Quinoxaline derivatives typically exhibit strong absorption bands in the UV region. The spectra are characterized by π-π* transitions associated with the conjugated aromatic system and n-π* transitions involving the non-bonding electrons on the nitrogen atoms. For 6-methyl-2,3-diphenylquinoxaline, π-π* and n-π* transitions are observed at approximately 249 nm and 348 nm, respectively. nih.govresearchgate.net The introduction of the phenyl and trifluoromethyl groups on the quinoxaline core is expected to influence the position and intensity of these absorption bands. The electron-withdrawing trifluoromethyl group may cause a shift in the absorption maxima. The photophysical properties of quinoxaline derivatives are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Computational and Theoretical Studies of 2 Phenyl 3 Trifluoromethyl Quinoxaline

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic and structural properties of quinoxaline (B1680401) derivatives. researchgate.netresearchgate.netscispace.comias.ac.in DFT calculations allow for the prediction of optimized molecular geometries, vibrational frequencies, and a host of electronic parameters that govern the molecule's behavior. ias.ac.in For 2-phenyl-3-(trifluoromethyl)quinoxaline, DFT methods like B3LYP with basis sets such as 6-311G are employed to model its properties in both gaseous and solvent phases. researchgate.netresearchgate.netresearchgate.net These calculations form the foundation for more advanced analyses of the molecule's structure and reactivity.

The electronic structure of this compound is defined by the interplay of its three core components: the quinoxaline ring system, the phenyl substituent at position 2, and the trifluoromethyl (CF₃) group at position 3. The CF₃ group is a potent electron-withdrawing group, which significantly influences the electron density of the entire molecule. nih.govmdpi.com This effect makes the pyrazine (B50134) portion of the quinoxaline core more electron-deficient.

Conversely, the phenyl group at position 2 can act as either an electron-donating or withdrawing group depending on its rotational angle (dihedral angle) relative to the quinoxaline plane. nih.gov This orientation affects the extent of π-conjugation between the two ring systems. DFT calculations can precisely model this dihedral angle and the resulting electronic effects, providing a detailed map of electron distribution and predicting how substituents modulate the electronic properties of the quinoxaline scaffold. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be distributed across the phenyl and quinoxaline rings, while the LUMO is anticipated to be localized primarily on the electron-deficient quinoxaline core, heavily influenced by the trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group is predicted to significantly lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. researchgate.net This makes the molecule a good candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as an electron acceptor in solar cells. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for Quinoxaline Derivatives (DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Reference |

|---|---|---|---|---|

| 3-methyl-2-phenyl quinoxaline (MPQ) | -5.69 | -1.57 | 4.12 | researchgate.net |

| 2,3-diphenyl quinoxaline (PPQ) | -5.88 | -1.66 | 4.22 | researchgate.net |

| Generic Quinoxaline (calculated) | -6.49 | -2.87 | 3.62 | researchgate.net |

| Substituted Quinoxaline Dye (D5) | -5.46 | -2.91 | 2.55 | researchgate.net |

Note: This table presents data for structurally related compounds to illustrate typical FMO energy values. Data for this compound is not available in the cited literature but is expected to show a lower LUMO energy and a modulated energy gap due to the CF₃ substituent.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. sciensage.info It is invaluable for predicting how a molecule will interact with other species, highlighting regions that are rich or deficient in electrons. researchgate.net In an MEP map, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). sciensage.info

For this compound, the MEP map is predicted to show concentrated negative potential (red/yellow) around the two nitrogen atoms of the pyrazine ring, identifying them as the primary sites for protonation and coordination with Lewis acids. sciensage.inforesearchgate.net Conversely, regions of strong positive potential (blue) are expected around the highly electronegative fluorine atoms of the CF₃ group and the hydrogen atoms of the phenyl ring. sciensage.info This makes the carbon atom of the trifluoromethyl group a potential site for nucleophilic interaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes like protein-ligand binding, conformational changes, and solvent interactions.

While specific MD studies on this compound were not found, this technique has been successfully applied to other quinoxaline derivatives to explore their potential as therapeutic agents. nih.govnih.gov For instance, MD simulations have been used to evaluate the binding stability of quinoxaline-based compounds within the active sites of enzymes like the SARS-CoV-2 main protease and EGFR Tyrosine Kinase. nih.govnih.gov Such studies could be applied to this compound to predict its binding affinity and mechanism of action with various biological targets, guiding the design of new therapeutic agents.

Prediction of Reactivity and Reaction Pathways

The combination of DFT, FMO, and MEP analyses provides a powerful framework for predicting the chemical reactivity of this compound. researchgate.net The FMO analysis indicates that the molecule, with its expected low-lying LUMO, should be susceptible to reactions with nucleophiles.

The MEP map pinpoints the specific sites where these reactions are most likely to occur. researchgate.net The electron-rich nitrogen atoms are the most probable centers for electrophilic attack. The presence of the strongly deactivating CF₃ group makes the quinoxaline ring system electron-poor, activating it towards nucleophilic aromatic substitution reactions, a property that has been observed in related 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides. nih.gov Computational studies can model the transition states and reaction energy profiles for these potential pathways, offering a quantitative prediction of reaction outcomes and kinetics. johnshopkins.edu

Structure-Property Relationships (focus on theoretical correlation between structure and chemical behavior)

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity, due to its unique electronic nature and ability to form hydrogen bonds. mdpi.com The phenyl group at position 2 introduces steric bulk that can influence crystal packing and solubility, while also participating in π-stacking interactions. nih.gov Theoretical studies can quantify how these structural features modulate key properties, guiding the rational design of new molecules for specific applications in materials science or pharmacology. researchgate.netnih.gov

Table 2: Predicted Theoretical Structure-Property Relationships for this compound

| Structural Feature | Predicted Effect on Chemical Behavior/Properties |

|---|---|

| Quinoxaline Core | Provides a rigid, planar heterocyclic scaffold. Nitrogen atoms act as hydrogen bond acceptors and sites for protonation/coordination. |

| Phenyl Group (at C2) | Introduces steric bulk, influences solubility and crystal packing. Participates in π-π stacking interactions. Its rotational angle affects electronic conjugation with the quinoxaline core. |

| Trifluoromethyl Group (at C3) | Acts as a strong electron-withdrawing group, lowering the LUMO energy and increasing electrophilicity. mdpi.com Enhances lipophilicity and metabolic stability. Makes the quinoxaline ring susceptible to nucleophilic attack. nih.gov |

| Overall Molecule | The combination of electron-withdrawing (CF₃) and potentially conjugating (phenyl) groups creates a molecule with tailored electronic properties, making it a candidate for applications in organic electronics and medicinal chemistry. mdpi.comnih.gov |

Applications of 2 Phenyl 3 Trifluoromethyl Quinoxaline and Its Derivatives in Advanced Materials and Chemical Technologies

Organic Electronic Materials

The strong electron-accepting character imparted by the pyrazine (B50134) ring and the trifluoromethyl group makes 2-phenyl-3-(trifluoromethyl)quinoxaline and its derivatives particularly suitable for use in various organic electronic devices. These materials facilitate the transport of electrons, a crucial function in the operation of multi-layered organic semiconductor devices.

Electron Transport Materials (ETMs)

Quinoxaline (B1680401) derivatives are recognized as an important class of electron-transporting materials (ETMs). rsc.org The presence of two electronegative nitrogen atoms in the pyrazine ring results in low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates the efficient injection and transport of electrons from the cathode or an adjacent layer. The addition of a trifluoromethyl group can further lower the LUMO energy level, potentially improving electron injection and providing greater stability to the material. The low-lying LUMO levels, often ranging from -3.29 to -3.43 eV in related derivatives, suggest their suitability as efficient ETMs. dntb.gov.ua The strategic design of these molecules, including the incorporation of the this compound core, is a key area of research for enhancing the performance and operational lifetime of organic electronic devices. rsc.org

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs), primarily as part of emitter molecules, particularly for achieving thermally activated delayed fluorescence (TADF). dntb.gov.ua The strong electron-accepting nature of the quinoxaline core, enhanced by the -CF3 group, is crucial for designing TADF emitters which can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.

For instance, a yellow TADF emitter, Qx67, which is based on a 6-(trifluoromethyl)quinoxaline acceptor, has been developed. dntb.gov.ua This material exhibits a small energy gap between the singlet and triplet excited states (ΔEST) of 0.03-0.04 eV and a long fluorescence lifetime of 5.0 µs, indicating an efficient TADF process. dntb.gov.ua When this emitter was utilized in full-TADF white OLEDs, the devices demonstrated high efficiency and stable color rendering. dntb.gov.ua Furthermore, iridium(III) complexes featuring orthometalated quinoxaline ligands are used as phosphorescent emitters in red-emitting polymer light-emitting diodes (PLEDs), demonstrating the versatility of the quinoxaline scaffold in emissive displays. nycu.edu.twnih.gov

| Emitter/Complex | Role | Max. Efficiency (EQE) | Luminance (cd/m²) | Emission Color/Peak | Device Type |

| Qx67-based emitter | TADF Emitter | 20.16% | Not Specified | White | Full-TADF WOLED |

| [(dpqx)2Ir(fppz)] (Complex 1) | Phosphorescent Emitter | 3.15% | 7750 | Red / 640 nm | PLED |

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs)

The development of non-fullerene acceptors (NFAs) has been a significant advancement for organic solar cells (OSCs), and quinoxaline-based materials, particularly those enhanced with fluorine atoms, are at the forefront of this research. The electron-deficient quinoxaline unit helps to create A-D-A (Acceptor-Donor-Acceptor) or unfused type NFAs with low-lying HOMO energy levels, which is essential for achieving high open-circuit voltages (Voc). acs.org

Fluorination of the quinoxaline core, including the use of -CF3 groups, is a key strategy to improve performance. It lowers the material's energy levels, which can lead to higher Voc, and can also enhance charge mobility and optimize the morphology of the active layer blend. nycu.edu.twnih.gov For example, a non-fused acceptor, L21, which incorporates a fluorinated quinoxaline core, enabled the fabrication of as-cast solar cells with a power conversion efficiency (PCE) of 11.45%. nih.gov When used as a third component in a ternary blend, the PCE was boosted to an impressive 17.81%. nih.gov Another study on conjugated polymers with a fluorinated quinoxaline unit reported a high Voc of over 1 V and a PCE of 8.37%. nycu.edu.tw

| NFA Material | Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| L21 | PBDB-T | Not Specified | Not Specified | Not Specified | 11.45% |

| L21 (Ternary) | PM6:Y6 | Not Specified | Not Specified | Not Specified | 17.81% |

| PDCB-DFQ812 | ITIC | >1.0 | Not Specified | Not Specified | 8.37% |

| UF-Qx-Cl | J52 | Not Specified | Not Specified | Not Specified | 10.81% |

Elements in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), the quinoxaline moiety serves as an excellent electron-accepting unit and π-spacer within the D-π-A (Donor-π bridge-Acceptor) structure of organic sensitizer dyes. ipp.ptresearchgate.net Its ability to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor part of the dye upon photoexcitation is crucial for efficient electron injection into the semiconductor's (typically TiO2) conduction band. rsc.orgipp.pt

| Dye Name | Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| RC-22 | D-A-π-A | 0.69 | 11.85 | 0.68 | 5.56% |

| RC-21 | D-π-A | 0.61 | 8.78 | 0.62 | 3.30% |

| DQ5 | D-π-A | Not Specified | Not Specified | Not Specified | 7.12% |

n-Type Semiconductors in Organic Field-Effect Transistors (OFETs)

Catalysis and Ligand Design

Beyond materials science, this compound and its analogues serve as versatile ligands in transition-metal catalysis. The nitrogen atoms of the quinoxaline ring and the ortho-carbon of the phenyl group can coordinate to metal centers like iridium(III) and platinum(II), forming stable cyclometalated complexes. nih.govnih.govresearchgate.net The electronic properties of these ligands can be finely tuned by substituents, such as the -CF3 group, which in turn influences the catalytic and photophysical properties of the resulting metal complex. nih.gov

These complexes have found applications as photosensitizers. For example, platinum(II) complexes with 2-phenylquinoxaline (B188063) ligands bearing CF3 groups have been used as photosensitizers for triplet-triplet annihilation energy upconversion (TTA-UC), achieving quantum yields up to 14.1%. nih.gov In the realm of photocatalysis, a platinum(II) complex based on a phenylbenzothiazole ligand has been successfully used for the photooxidation of p-bromothioanisol, demonstrating the potential of such complexes to drive chemical transformations. acs.org While direct catalytic applications of this compound complexes in organic synthesis are still an emerging area, their tunable electronic structure and demonstrated activity as photosensitizers suggest significant potential for future development in photoredox catalysis.

| Complex Type | Application | Substrate | Result |

| Platinum(II) 2-phenylquinoxaline | Photosensitizer | 9,10-diphenylanthracene (annihilator) | Upconversion Quantum Yield up to 14.1% |

| Platinum(II) phenylbenzothiazole | Photocatalyst | p-bromothioanisol | Successful photooxidation |

Sensing and Molecular Probe Development

Derivatives of 2-phenylquinoxaline are being explored as versatile platforms for the development of chemical sensors and molecular probes due to their inherent fluorescent properties and the tunability of their electronic structure. The quinoxaline moiety can act as a fluorophore, and the introduction of a rotatable phenyl ring can make the molecule's fluorescence sensitive to environmental changes, such as viscosity.

For instance, a study on 2-phenylbenzo[g]quinoxaline derivatives demonstrated their potential as viscosity-sensitive fluorescent probes. In this design, the benzo[g]quinoxaline acts as the fluorescent core, while the single bond connecting the phenyl ring allows for intramolecular rotation that is sensitive to the viscosity of the surrounding medium. nih.gov It was observed that derivatives with stronger electron-donating groups on the phenyl ring, such as 2-(4-hydroxyphenyl)benzo[g]quinoxaline and 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline, exhibited a more pronounced fluorescence response to changes in viscosity. nih.gov This suggests that the electronic nature of the phenyl substituent plays a crucial role in the sensing mechanism.

Furthermore, quinoxaline derivatives have been synthesized to act as chemosensors for detecting metal ions. A novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), was developed as a colorimetric and fluorescent sensor for the selective detection of iron (Fe³⁺) and copper (Cu²⁺) ions. This sensor exhibited a distinct color change from colorless to yellow in the presence of Fe³⁺ ions and a significant fluorescence quenching response towards Cu²⁺ ions. The study confirmed a 1:1 stoichiometric ratio for the complex formation between the sensor and the metal ions. The development of such sensors is critical for applications in environmental monitoring and healthcare.

While direct studies on this compound as a sensor are not extensively documented, the principles demonstrated by its derivatives suggest its potential in this area. The electron-withdrawing nature of the trifluoromethyl group could influence the photophysical properties and the interaction with specific analytes, making it a candidate for the design of new selective and sensitive molecular probes.

Corrosion Inhibition Studies

Quinoxaline derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netkfupm.edu.sa Their efficacy is attributed to the presence of nitrogen atoms and the aromatic rings, which facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.net The molecular structure of quinoxalines allows them to form stable bonds with metallic substrates, enhancing their protective capabilities. researchgate.net

Research has shown that the substitution pattern on the quinoxaline ring significantly influences the inhibition efficiency. A study on two hydrazinylidene-based quinoxaline derivatives, (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) and (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl), demonstrated their effectiveness in protecting mild steel in a 1.0 M hydrochloric acid solution. imist.maimist.ma At a concentration of 10⁻³ M, the inhibition efficiencies reached up to 89.07% for QN-CH3 and 87.64% for QN-Cl. imist.maimist.ma The superior performance of the methyl-substituted derivative was attributed to its molecular structure. imist.maimist.ma

Another study investigated the corrosion inhibition properties of two other quinoxaline derivatives, 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) and 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX), on mild steel in 1.0 M HCl. researchgate.net These compounds showed significant reductions in corrosion rates, with inhibition efficiencies reaching 92% for MeSQX and 89% for BrSQX at a concentration of 10⁻³ M. researchgate.net The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm, indicating a strong interaction. researchgate.net

The presence of a trifluoromethyl group in this compound is expected to enhance its adsorption onto metal surfaces due to the high electronegativity of fluorine atoms, potentially leading to strong corrosion inhibition properties.

| Compound | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ | 89 |

Agrochemistry Research (focus on synthesis and properties for agrochemical development)

The quinoxaline scaffold is a key component in many synthetic compounds with biological activity, making it a valuable building block in the discovery of new pesticides. acs.org Research in this area focuses on the synthesis of novel quinoxaline derivatives and the evaluation of their herbicidal, fungicidal, and insecticidal properties.

A study on new quinoxaline derivatives reported that several compounds exhibited promising pesticidal activities. acs.org Specifically, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one (3g) were identified as the most active herbicides and fungicides. acs.org Further investigation into the mode of action revealed that compound 3f acts as a protoporphyrinogen oxidase-inhibiting herbicide. acs.org Additionally, this compound displayed broad-spectrum fungicidal activity against the plant pathogen Colletotrichum species. acs.org Some of the synthesized compounds also showed insecticidal activity. acs.org

The synthesis of these active compounds involved multiple steps, highlighting the chemical versatility of the quinoxaline core. The introduction of different substituents allows for the fine-tuning of their biological activity. The presence of a phenyl group at the 3-position, as seen in the active compounds, appears to be a favorable structural feature for pesticidal activity.

The inclusion of a trifluoromethyl group, as in this compound, is a common strategy in agrochemical design to enhance the efficacy and metabolic stability of a molecule. While specific studies on the agrochemical properties of this compound are limited, the established activity of its phenyl-substituted analogs suggests that it could be a promising candidate for the development of new agrochemicals.

| Compound | Activity Type | Target | Notes |

|---|---|---|---|

| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) | Herbicidal, Fungicidal | Protoporphyrinogen oxidase, Colletotrichum species | Most active herbicide and fungicide in the study. acs.org |

| 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one (3g) | Herbicidal, Fungicidal | Not specified | Also among the most active compounds. acs.org |

Investigation of Biological Interaction Mechanisms and Chemically Relevant Biological Activities Excluding Therapeutic Applications and Clinical Data

Molecular Interactions with Biomolecules

The planar, aromatic nature of the quinoxaline (B1680401) ring system allows it to interact with biological macromolecules, most notably DNA. Quinoxaline derivatives have been shown to bind to DNA through intercalation, a process where the flat aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. nih.govacs.orgtandfonline.com This interaction can disrupt normal DNA processes such as replication and transcription. The strength and mode of this binding are influenced by the substituents on the quinoxaline core. nih.govtandfonline.com

For instance, some indolo[2,3-b]quinoxaline derivatives have demonstrated strong, non-covalent intercalative binding to DNA, with a preference for AT-rich regions. acs.org While direct studies on 2-phenyl-3-(trifluoromethyl)quinoxaline are not extensively documented, the presence of the planar phenyl group would be expected to contribute favorably to the potential for DNA intercalation.

Furthermore, certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known to have DNA-damaging capabilities. nih.gov This damage is often mediated by the generation of free radicals following bioreductive activation of the compound. mdpi.com The electron-withdrawing nature of the trifluoromethyl group could potentially influence the redox properties of the quinoxaline ring, thereby modulating its capacity to induce DNA damage.

Biochemical Pathways Modulated by Quinoxaline Scaffolds

A key biochemical pathway modulated by certain quinoxaline derivatives, especially the 1,4-di-N-oxides, is bioreductive activation. mdpi.com This process is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors and some bacterial infections. In this pathway, cellular reductases transfer electrons to the quinoxaline N-oxide, leading to the formation of radical species that can then cause cellular damage, including DNA strand breaks. mdpi.com The efficiency of this bioreduction can be enhanced by the presence of electron-withdrawing groups on the quinoxaline ring system. mdpi.com

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. Therefore, it is plausible that this compound and its N-oxide derivatives could be susceptible to bioreductive activation, potentially leading to cytotoxic effects in hypoxic cells.

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal activities of quinoxaline derivatives are well-documented and are thought to arise from several mechanisms. nih.govnih.govnih.gov

One of the primary proposed mechanisms is the inhibition of DNA synthesis . As discussed earlier, the ability of quinoxalines to intercalate into DNA can interfere with the replication and transcription machinery of microbial cells. tandfonline.com For some derivatives, particularly those with a nitro group, this can lead to alterations in the DNA structure of bacterial cells. tandfonline.com

Another key mechanism, especially for quinoxaline 1,4-dioxides, is the generation of reactive oxygen species (ROS) following bioreductive activation. nih.gov These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to cell death. The electron-withdrawing trifluoromethyl group in this compound could potentially enhance the efficiency of this process in its N-oxide form. mdpi.com

Some quinoxaline derivatives may also exert their antimicrobial effects by inhibiting specific enzymes essential for microbial survival. For example, some have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. tandfonline.comelsevier.com

In the context of antifungal activity, the ability of hydrophobic and rigid planar structures, like those containing aromatic rings, to insert into fungal cell membranes has been proposed as a mechanism of action. nih.gov This insertion can lead to increased membrane permeability and leakage of cellular contents, ultimately causing fungal cell death. nih.gov The phenyl group of this compound would be expected to contribute to this property.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comsapub.org For 2-phenyl-3-(trifluoromethyl)quinoxaline, this would traditionally involve the reaction of o-phenylenediamine with 1-phenyl-3,3,3-trifluoropropane-1,2-dione. While effective, future research is trending towards more efficient, cost-effective, and environmentally benign synthetic protocols. benthamdirect.com

Emerging research focuses on the use of novel catalytic systems to improve yields and shorten reaction times. Methodologies employing catalysts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective for other quinoxaline (B1680401) derivatives in mild, room-temperature conditions using ethanol (B145695) as a solvent. orientjchem.org The development of one-pot multicomponent reactions is a significant area of interest, providing a streamlined approach to complex quinoxaline structures. nih.gov Future efforts will likely concentrate on adapting these modern catalytic methods, including the use of recyclable heterogeneous catalysts and metal-free systems, to the specific synthesis of this compound. benthamdirect.comresearchgate.net The Beirut reaction, used for synthesizing quinoxaline 1,4-dioxides from benzofuroxans and 1,3-dicarbonyl compounds, presents another avenue for creating precursors and related derivatives. nih.gov

| Catalyst/Method | Reaction Conditions | Advantages | Source |

| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Ethanol, Room Temperature | Mild conditions, simple product separation, cost-effective | orientjchem.org |

| Iodine | Microwave Irradiation | Rapid, efficient for condensation reactions | sapub.org |

| Nickel Nanoparticles | Acetonitrile | Recyclable catalyst, good yields | sapub.org |

| L-arabinose | Eco-friendly solvent | Green catalyst, promotes sustainability | tandfonline.com |

| Flow Chemistry | Continuous process | Scalable, improved control over reaction parameters | researchgate.net |

This table summarizes various modern catalytic approaches that could be adapted for the synthesis of this compound.

Exploration of New Reactivity Profiles

The reactivity of the this compound ring is dictated by the electronic interplay of its substituents. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, which significantly influences the molecule's chemical behavior. This group increases the susceptibility of the quinoxaline core to nucleophilic attack. nih.gov Future research should explore nucleophilic aromatic substitution reactions, where atoms or groups on the benzo portion of the molecule could be replaced by various nucleophiles, a strategy that has proven effective for diversifying related quinoxaline 1,4-dioxides. nih.gov

Conversely, the electron-deficient nature of the ring makes electrophilic substitution more challenging. However, the phenyl substituent at the 2-position offers a site for such reactions (e.g., nitration, halogenation) without affecting the core quinoxaline stability. A major emerging trend is the direct C-H functionalization, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds without pre-functionalization. nih.gov Applying modern photocatalytic or metal-catalyzed C-H activation methods to either the phenyl ring or available positions on the quinoxaline nucleus could unlock new chemical space and lead to novel derivatives with unique properties. The reactivity of the CF₃ group itself, potentially through defluorination or other transformations, remains a largely unexplored but promising research avenue.

Advanced Material Science Applications

Quinoxaline derivatives are gaining traction in materials science, particularly in the field of optoelectronics, due to their unique structural and electronic properties. researchgate.nettandfonline.com They have been investigated as components in electroluminescent materials, chromophores, and dye-sensitized solar cells. researchgate.net A key future direction for this compound is its application in Organic Light-Emitting Devices (OLEDs). Structurally similar compounds, such as 2,3-diphenylbenzoquinoxaline, have been successfully used as π-extended ligands in iridium(III) complexes to create efficient red and near-infrared phosphorescent emitters. nih.gov

The introduction of a trifluoromethyl group in this compound is expected to lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level. This electronic tuning is a critical strategy for developing more stable electron-transporting materials and for adjusting the emission color of OLEDs. Future research should focus on synthesizing the compound and its derivatives to study their photophysical properties, such as absorption, emission, and quantum yields. Investigating its potential as either a host material, an electron-transport layer material, or as a ligand in new phosphorescent metal complexes could lead to next-generation display and lighting technologies. nih.gov

| Quinoxaline Derivative | Application Area | Key Property/Function | Source |

| 2,3-Diphenylquinoxaline (B159395) | OLEDs | Ligand for deep-red emissive iridium(III) complexes | nih.gov |

| 2,3-Diphenylbenzoquinoxaline | OLEDs | π-extended ligand for near-infrared emitting complexes | nih.gov |

| General Quinoxalines | Organic Electronics | Electroluminescent materials, chromophores for photoluminescence | researchgate.net |

This table highlights related quinoxaline compounds and their applications, suggesting potential uses for this compound.

Deeper Insight into Molecular Interaction Mechanisms

A profound understanding of the molecular interactions of this compound is crucial for predicting its behavior in biological systems and its packing in solid-state materials. The molecule's structure allows for a variety of non-covalent interactions. The planar quinoxaline core and the appended phenyl ring are capable of engaging in π-π stacking interactions, which are fundamental to the organization of organic electronic materials. nih.gov

Crystal structure analysis of similar compounds, like 2,3-di-p-tolylbenzo[g]quinoxaline, reveals that the phenyl rings are significantly twisted relative to the main quinoxaline plane. nih.gov This steric feature, likely present in this compound, would influence crystal packing and solubility. Furthermore, the trifluoromethyl group, known for its unique electronic characteristics and lipophilicity, can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor. nih.gov Future research directions should involve detailed structural studies using X-ray crystallography and advanced NMR techniques. Computational modeling, such as Density Functional Theory (DFT), will be invaluable for mapping the electrostatic potential and predicting intermolecular interaction energies, providing a deeper mechanistic understanding of its properties. mdpi.com

Sustainable Chemistry Approaches in Quinoxaline Research

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirt.org The future synthesis of this compound and its derivatives must align with these principles. ekb.egresearchgate.net

Key emerging trends include the replacement of traditional, often toxic, organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycols. researchgate.net The development and use of recyclable catalysts, such as supported nano-catalysts or biodegradable catalysts like L-arabinose, represent a significant step forward. sapub.orgtandfonline.com Furthermore, energy-efficient techniques, including microwave-assisted and ultrasonic irradiation synthesis, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgmdpi.com The overarching goal is to design synthetic pathways with high atom economy and a low E-factor (environmental factor), ensuring that the production of these valuable compounds is both economically viable and environmentally responsible. ijirt.org Adopting these sustainable practices will be a hallmark of advanced quinoxaline research. tandfonline.com

Q & A

Q. What are the standard synthetic routes for 2-phenyl-3-(trifluoromethyl)quinoxaline, and how are impurities removed during purification?

The compound is typically synthesized via condensation reactions. For example, a derivative was prepared by reacting 2,3-bis-(3-trifluoromethylanilino)quinoxaline with triethyl orthoformate under argon for 5 hours, followed by recrystallization (ethanol/dichloromethane) and column chromatography (silica gel, dichloromethane/hexane) to achieve 80% yield . Purification often involves iterative solvent recrystallization and chromatographic separation to eliminate unreacted precursors or byproducts .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- 1H/13C NMR : Identifies aromatic protons and trifluoromethyl groups (e.g., δ 7.2–8.1 ppm for phenyl protons) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 317.1 for C15H10F3N3) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–F bond at 1.34 Å) and crystal packing influenced by CF3 groups .

- UV/Vis spectroscopy : Reveals electronic transitions (e.g., λmax at 320 nm due to π→π* conjugation) .

Q. How should researchers align their studies with theoretical frameworks for quinoxaline derivatives?

Research should link to frameworks like electronic substituent effects (e.g., CF3 as an electron-withdrawing group) or crystal engineering (e.g., steric effects of phenyl groups). These frameworks guide methodological choices, such as prioritizing NMR for structural validation or XRD for packing analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Catalyst screening : Use KOtBu in THF under reflux to improve cyclization efficiency (yield increased to 75% in one study) .